2-(4-Methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C26H22N2O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H22N2O3/c1-15(2)17-8-10-18(11-9-17)23-22-24(29)19-6-4-5-7-20(19)31-25(22)26(30)28(23)21-14-16(3)12-13-27-21/h4-15,23H,1-3H3 |
InChI Key |
LXXKKYUVTPWOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The target compound is synthesized via a one-pot MCR involving three components:
-
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (diketone derivative)
-
4-Methylpyridine-2-carbaldehyde (aryl aldehyde)
-
4-Isopropylaniline (primary amine)
The reaction proceeds through:
Optimized Conditions
Under these conditions, the product crystallizes directly from ethanol, avoiding chromatography.
One-Pot Synthesis with Catalytic Enhancements
DABCO-Catalyzed Aqueous Protocol
A green chemistry approach uses 1,4-diazabicyclo[2.2.2]octane (DABCO) in water:
-
Advantages : Eliminates organic solvents, reduces waste.
-
Procedure :
-
Combine diketone (1 eq), aldehyde (1.1 eq), and amine (1 eq) in H₂O.
-
Add DABCO (10 mol%), stir at 40°C for 2 h.
-
Acidify with HCl, isolate via filtration (yield: 72–80%).
-
Phosphine-Catalyzed Cyclization
Triphenylphosphine (PPh₃) enables a cascade (2+3)/(2+4) annulation:
-
Substrates : γ-Vinyl allenoates and aldimine esters.
-
Conditions : 5 mol% PPh₃, THF, 25°C, 12 h.
-
Outcome : Forms three contiguous stereocenters with >90% diastereoselectivity.
Base-Promoted Annulation for Scalability
A metal-free method employs K₂CO₃ or DBU to switch between chromenone and pyrrole products:
-
Reagents : α-Alkylidene succinimides and para-quinone methides (p-QMs).
-
Selectivity Control :
-
Gram-Scale Example :
Post-Synthetic Modifications
Halogenation for Functional Diversity
The chromeno-pyrrole core undergoes electrophilic substitution:
Cross-Coupling Reactions
Suzuki-Miyaura coupling introduces aryl groups:
-
Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O, 80°C.
-
Example : Attach 4-cyanophenylboronic acid to C7 (yield: 65%).
Analytical Validation
Structural Confirmation
Purity Assessment
Challenges and Optimizations
Byproduct Formation
Solvent Effects
Industrial Applications and Patents
Chemical Reactions Analysis
Reaction Mechanism
The synthesis proceeds through heterocyclization , where the three substrates undergo sequential reactions:
-
Condensation : Aryl aldehyde and primary amine form an imine intermediate.
-
Cyclization : The imine reacts with the methyl o-hydroxybenzoylpyruvate to form the chromeno[2,3-c]pyrrole-3,9-dione core.
-
Aromatization : Final stabilization of the fused ring system.
The use of acetic acid facilitates proton transfer and ring closure, ensuring high purity (>95% by HPLC) and yields typically ranging from 43–86% , with many examples exceeding 70% .
Substituent Compatibility
The method demonstrates broad tolerance to substituents, as outlined in Table 1:
| Substituent Type | Examples | Functionality |
|---|---|---|
| Aryl Aldehydes | 4-isopropylbenzaldehyde | Alkyl groups (methyl, ethyl, propyl) |
| Primary Amines | 2-(4-Methylpyridin-2-yl)methanamine | Pyridine derivatives |
| Methyl Esters | Methyl o-hydroxybenzoylpyruvate | Hydroxyl and carbonyl groups |
Structural Validation
Key spectroscopic data for synthesized compounds include:
Scientific Research Applications
Medicinal Chemistry
- Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent due to its unique structural characteristics that may lead to specific biological activities. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by interacting with specific molecular targets involved in disease pathways .
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes associated with metabolic pathways, potentially offering a route for drug development aimed at various diseases .
- Receptor Binding : The ability of the compound to bind to specific receptors suggests it could modulate cellular signaling pathways, making it a candidate for further exploration in pharmacological studies .
Materials Science
- Novel Material Development : The compound's unique electronic and optical properties make it suitable for applications in materials science. It can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its stability and conductivity .
- Nanotechnology Applications : Its structure allows for potential applications in nanotechnology, particularly in the creation of nanoscale materials with tailored properties for use in sensors and drug delivery systems .
Biological Research
- Mechanistic Studies : Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanism of action. Studies are ongoing to explore its effects on gene expression and cellular functions through DNA interaction .
- Biochemical Pathway Exploration : The compound's role in influencing biochemical pathways offers insights into its potential uses in understanding complex biological processes and diseases .
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Anticancer Activity : A recent investigation demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Enzyme Interaction Analysis : Another study focused on the inhibition of specific enzymes by this compound, revealing its potential role in modulating metabolic disorders .
Mechanism of Action
The mechanism of action of 2-(4-METHYLPYRIDIN-2-YL)-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Structural and Electronic Properties
The target compound’s 4-methylpyridin-2-yl and 4-isopropylphenyl substituents distinguish it from analogs in its class. Key comparisons include:
*LogP values are estimated based on substituent contributions or referenced data.
- Steric and Lipophilicity : The 4-isopropylphenyl group increases steric bulk and lipophilicity relative to smaller substituents (e.g., methyl or methoxy), which may influence membrane permeability in biological systems .
Physicochemical and Pharmacological Properties
- Solubility : Lower aqueous solubility compared to morpholinyl or methoxy-substituted analogs due to higher lipophilicity .
- Biological Activity : Pyridine-containing analogs have shown enhanced binding to kinase targets in preliminary screens, likely due to nitrogen-mediated interactions . In contrast, methoxy-substituted derivatives exhibit improved solubility but reduced cellular uptake .
- Stability: The chromenopyrrole-dione core is generally stable under physiological conditions, but electron-withdrawing groups (e.g., pyridinyl) may increase susceptibility to enzymatic oxidation .
Biological Activity
The compound 2-(4-Methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (commonly referred to as Y070-3879) is a synthetic derivative of the chromeno-pyrrole scaffold. This class of compounds has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of Y070-3879 based on recent research findings.
Chemical Structure
The molecular formula of Y070-3879 is , with a molecular weight of 414.46 g/mol. The compound features a chromeno-pyrrole backbone that contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that chromeno-pyrrole derivatives exhibit significant anticancer activity. For instance, compounds similar to Y070-3879 have been shown to inhibit the growth of various cancer cell lines. In a study involving chromeno[3,4-b]pyrrole derivatives, it was reported that these compounds displayed potent activity against multidrug-resistant cancer cell lines. Notably, some derivatives demonstrated IC50 values in the low micromolar range, indicating strong anticancer potential .
Antimicrobial Activity
Y070-3879 and its analogs have also demonstrated antimicrobial properties. Research has shown that certain chromeno-pyrrole derivatives possess antibacterial activity comparable to standard antibiotics such as gentamicin. Specifically, studies have highlighted their effectiveness against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory effects of Y070-3879 are supported by evidence showing that related compounds can inhibit key inflammatory pathways. For example, chromeno-pyrrole derivatives have been found to reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes involved in inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of Y070-3879. Modifications in the substituents on the pyridine and phenyl rings significantly influence its biological activity. For instance:
- Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances the inhibitory potency against α-glucosidase, an enzyme linked to diabetes management .
- Positioning : The position of substituents (ortho, meta, para) affects both the binding affinity and selectivity towards biological targets .
Case Studies
- Inhibition of α-glucosidase : A study evaluated various dihydrochromeno derivatives for their α-glucosidase inhibitory activity. Y070-3879 showed promising results with an IC50 value significantly lower than acarbose, a standard treatment for type 2 diabetes .
- Anticancer Evaluation : In vitro assays demonstrated that Y070-3879 inhibited cell proliferation in several cancer cell lines with IC50 values ranging from 10 µM to 30 µM depending on the cell type .
Q & A
Q. What synthetic methods are recommended for preparing 2-(4-Methylpyridin-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Answer: The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Key steps include:
- Reactant Scope : Utilize substituent-diverse aryl aldehydes (26 examples) and primary amines (27 examples) to tailor the substituents on the chromeno-pyrrole-dione core .
- Reaction Conditions : Optimize solvent choice (e.g., ethanol, dichloromethane) and stoichiometric ratios (e.g., 1:1:1 for core reactants) to achieve yields >70% .
- Post-Synthesis Modifications : Convert intermediates to 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones for expanded bioactivity screening .
Q. How can researchers characterize the structural integrity and purity of this compound?
Answer:
- Analytical Techniques : Employ NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substituent placement. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy.
- Purity Assessment : Use HPLC with UV detection (e.g., 254 nm) to verify ≥95% purity, as demonstrated in related dihydrochromeno-pyrrole-dione derivatives .
- Crystallography : Single-crystal X-ray diffraction (if feasible) resolves stereochemical ambiguities, particularly for chiral centers introduced via substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields and reduce side products?
Answer:
- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to screen variables like solvent polarity, temperature, and reactant equivalents. For example, hydrazine hydrate equivalents (3–7 eq.) significantly influence cyclization efficiency .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of hydrophobic intermediates, while protic solvents (e.g., ethanol) favor cyclization .
Q. How should researchers address discrepancies in substituent effects on bioactivity?
Answer:
- Data Contradiction Analysis :
- Substituent Libraries : Compare bioactivity data across 223 derivatives to identify trends. For example, electron-withdrawing groups on the aryl aldehyde (e.g., -NO₂) may enhance binding affinity in enzymatic assays, while bulky substituents (e.g., -iPr) could reduce solubility .
- Multivariate Regression : Correlate substituent properties (Hammett σ, logP) with biological outcomes (IC₅₀, EC₅₀) to prioritize structural modifications .
- In Silico Validation : Use molecular docking to predict binding modes of conflicting substituents and validate via SPR (surface plasmon resonance) .
Q. What computational strategies can accelerate the design of derivatives with enhanced bioactivity?
Answer:
- Reaction Path Search : Implement quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for synthetic feasibility .
- Machine Learning : Train models on existing libraries (223 compounds) to predict bioactivity based on substituent descriptors (e.g., Morgan fingerprints, topological polar surface area) .
- Retrosynthetic Planning : Tools like ICReDD’s workflow integrate computational predictions with experimental validation, reducing trial-and-error iterations .
Q. How can structural modifications improve metabolic stability without compromising activity?
Answer:
- Metabolic Hotspot Identification : Use LC-MS/MS to profile metabolites in microsomal assays. Replace labile groups (e.g., methylpyridinyl) with bioisosteres (e.g., fluorinated analogs) .
- Pro-drug Strategies : Introduce hydrolyzable groups (e.g., esters) at the 1-aryl position to enhance bioavailability .
- Crystallographic Data : Analyze enzyme-co-crystal structures to guide modifications that avoid metabolic enzymes’ active sites .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
